molecular formula C11H16N2O B14806092 4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine

4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine

Cat. No.: B14806092
M. Wt: 192.26 g/mol
InChI Key: YYLANLRDXVSARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine is a heterocyclic compound that belongs to the benzoxazine family

Preparation Methods

The synthesis of 4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another approach involves a cascade hydrogenation and reductive amination one-pot reaction, which simplifies the synthesis process and improves yield .

Chemical Reactions Analysis

4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazine ring. Common reagents include halides and alkoxides.

    Hydrogenation: Hydrogenation reactions can reduce double bonds within the compound, typically using hydrogen gas and a metal catalyst like palladium on carbon.

Scientific Research Applications

4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting thrombin and integrin pathways . Additionally, it can downregulate hypoxia-induced genes, which contributes to its anticancer properties .

Comparison with Similar Compounds

4-Propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-propan-2-yl-2,3-dihydro-1,4-benzoxazin-8-amine

InChI

InChI=1S/C11H16N2O/c1-8(2)13-6-7-14-11-9(12)4-3-5-10(11)13/h3-5,8H,6-7,12H2,1-2H3

InChI Key

YYLANLRDXVSARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCOC2=C(C=CC=C21)N

Origin of Product

United States

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